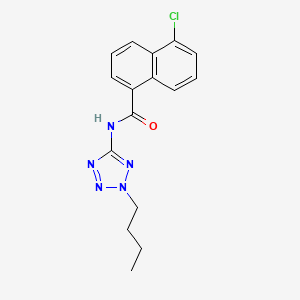![molecular formula C13H18Cl2N2O2 B4840568 N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea](/img/structure/B4840568.png)
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea
Overview
Description
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of substituted urea herbicides and has been in use since the 1950s. Diuron is primarily used to control broadleaf and grassy weeds in crops such as cotton, soybeans, sugarcane, and citrus fruits.
Mechanism of Action
Further research is needed to better understand the mechanism of action of N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea and its effects on plants and non-target organisms.
Conclusion:
In conclusion, N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on non-target organisms. Its mechanism of action involves the inhibition of photosynthesis in plants, which leads to a reduction in energy production and ultimately the death of the plant. N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea has several advantages and limitations for use in lab experiments, and there are several future directions for the research on N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea, including the development of new herbicides, bioremediation, environmental monitoring, and further understanding of its mechanism of action.
Advantages and Limitations for Lab Experiments
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Availability: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is readily available and can be purchased from chemical suppliers.
2. Cost-effectiveness: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is relatively inexpensive compared to other herbicides.
3. Stability: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is stable under normal laboratory conditions.
Some of the limitations include:
1. Toxicity to non-target organisms: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is toxic to aquatic organisms, which can limit its use in certain experiments.
2. Limited solubility: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea has limited solubility in water, which can limit its effectiveness in certain experiments.
3. Environmental concerns: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is known to persist in the environment, which can raise concerns about its long-term effects on the ecosystem.
Future Directions
There are several future directions for the research on N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea. Some of these include:
1. Development of new herbicides: The development of new herbicides that are more effective and less toxic to non-target organisms.
2. Bioremediation: Further research is needed to explore the potential use of N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea in bioremediation of contaminated soil and water.
3. Environmental monitoring: The use of N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea as a marker for environmental monitoring can be further explored to better understand the contamination of herbicides in soil and water.
4.
Scientific Research Applications
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been used in various scientific research applications, including:
1. Weed control in agriculture: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is commonly used in agriculture to control the growth of weeds in crops. Its effectiveness in controlling weeds has been extensively studied in various crops.
2. Environmental monitoring: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea has been used as a marker to monitor the environmental contamination of herbicides in soil and water.
3. Bioremediation: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea has been shown to be biodegradable under certain conditions. Its biodegradability has been studied for its potential use in bioremediation of contaminated soil and water.
properties
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]-3-(3-methoxypropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2/c1-9(11-5-4-10(14)8-12(11)15)17-13(18)16-6-3-7-19-2/h4-5,8-9H,3,6-7H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGJIRYMIIYJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3-methoxypropyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-nitrobenzyl)thio]-N-pentylacetamide](/img/structure/B4840494.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4840499.png)

![4-(4-chlorobenzyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4840515.png)
![1-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4840519.png)


![5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one](/img/structure/B4840531.png)
![1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4840547.png)


![2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4840576.png)
![3-benzyl-5-{3-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4840579.png)
